(3-Fluoroisoquinolin-7-yl)boronic acid
Description
Significance of Organoboron Compounds in Contemporary Synthetic Methodologies
Organoboron compounds, particularly boronic acids and their derivatives, are indispensable tools in modern synthetic chemistry. nih.gov Their prominence stems largely from their role as key nucleophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. nobelprize.orgscribd.com This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a cornerstone of pharmaceutical, agrochemical, and materials science research. nobelprize.orgwikipedia.org
The versatility of organoboron compounds extends beyond C-C bond formation to the construction of carbon-heteroatom bonds and their use as catalysts and synthetic intermediates. scribd.com The development of variants like potassium organotrifluoroborates has further expanded their utility by enhancing stability and mitigating issues like protodeboronation, a common side reaction with boronic acids. nih.gov
Fundamental Reactivity Profiles of Boronic Acids
The chemical behavior of boronic acids is dictated by the electronic nature of the boron atom and the interplay between its carbon and oxygen bonds. These compounds are structurally characterized as trivalent, sp2-hybridized boron atoms linked to one organic substituent and two hydroxyl groups. wikipedia.org
A defining feature of (3-Fluoroisoquinolin-7-yl)boronic acid is its molecular structure and resulting chemical properties, which are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₇BFNO₂ |
| Molecular Weight | 190.97 g/mol |
| CAS Number | 1236030-32-2 |
| Appearance | Typically a solid |
The most critical reaction pathway for boronic acids in synthesis is the cleavage of the carbon-boron (C-B) bond. In palladium-catalyzed cycles like the Suzuki-Miyaura coupling, this cleavage occurs during the transmetalation step. nobelprize.orgscribd.com The generally accepted mechanism involves:
Oxidative Addition: The Pd(0) catalyst inserts into an organohalide (R'-X), forming a Pd(II) complex. nobelprize.org
Transmetalation: The organic group (R) from the boronic acid (after activation with a base) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate (R-Pd-R'). nobelprize.orgscribd.com This is the step where the C-B bond is broken.
Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming the new C-C bond (R-R') and regenerating the Pd(0) catalyst. nobelprize.org
While palladium catalysis is the most common method, C-B bond cleavage can also be induced under oxidative or photolytic conditions, leading to different radical-based reaction pathways.
The boron-oxygen (B-O) bonds of boronic acids are also integral to their reactivity. In aqueous solutions, boronic acids exist in equilibrium with their anionic boronate form (R-B(OH)₃⁻). wikipedia.org The formation of this tetracoordinate boronate species, typically facilitated by a base, is considered a crucial activation step in the Suzuki-Miyaura reaction, as it enhances the nucleophilicity of the organic group and facilitates transmetalation. youtube.com
Furthermore, the B-O bonds can be readily cleaved during hydrolysis of boronate esters, which are often used as stable, protected forms of boronic acids. youtube.com This reversible esterification with diols is a key feature, allowing for controlled release and reaction of the boronic acid moiety under specific conditions.
With a vacant p-orbital, the boron atom in a boronic acid acts as a Lewis acid. This allows it to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form the aforementioned tetrahedral boronate complex. wikipedia.org The pKa of a typical boronic acid is around 9, but this can be influenced by the electronic nature of its organic substituent. wikipedia.org
This Lewis acidity also enables boronic acids to form reversible covalent complexes with molecules containing 1,2- or 1,3-diol functionalities, such as sugars. This property is widely exploited in the development of sensors and separation technologies. The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate complex is fundamental to its diverse applications.
Strategic Importance of Isoquinoline (B145761) Scaffolds in Synthetic Chemistry
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in a wide range of biologically active compounds. nih.gov This bicyclic aromatic heterocycle is found in numerous natural alkaloids (e.g., papaverine, berberine) and synthetic drugs, exhibiting activities such as anticancer, anesthetic, and antihypertensive properties. nih.govpharmaguideline.com
The introduction of a fluorine atom, as in (3-Fluoroisoquinolin-7-yl)boronic acid, is a common strategy in modern drug design. nih.gov Fluorination can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to enhanced therapeutic potential. nih.govresearchgate.net Therefore, the synthesis of functionalized and fluorinated isoquinoline derivatives is a topic of intense interest, and building blocks like (3-Fluoroisoquinolin-7-yl)boronic acid are highly valuable for accessing novel chemical entities for drug discovery. nih.govresearchgate.net
Properties
Molecular Formula |
C9H7BFNO2 |
|---|---|
Molecular Weight |
190.97 g/mol |
IUPAC Name |
(3-fluoroisoquinolin-7-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2/c11-9-4-6-1-2-8(10(13)14)3-7(6)5-12-9/h1-5,13-14H |
InChI Key |
XGUAGQUSWXETRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CN=C(C=C2C=C1)F)(O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Elucidation of 3 Fluoroisoquinolin 7 Yl Boronic Acid in Cross Coupling and Functionalization Reactions
Suzuki–Miyaura Cross-Coupling Reactions
The palladium-catalyzed cross-coupling of (3-Fluoroisoquinolin-7-yl)boronic acid with various organic halides or pseudohalides provides a direct route to functionalized 3-fluoro-7-substituted isoquinolines. The general transformation involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov
Reaction Mechanism and Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium center into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) species. libretexts.org The reactivity of the organic halide in this step typically follows the order of I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.
Following oxidative addition, the transmetalation step occurs, wherein the organic group from the boronic acid is transferred to the palladium(II) center. This process is crucial and often rate-determining. The presence of a base is generally required to activate the boronic acid, converting it into a more nucleophilic boronate species (e.g., [ArB(OH)3]−). researchgate.net This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new palladium-carbon bond with the incoming aryl group. The exact mechanism of transmetalation has been a subject of extensive study, with evidence pointing towards the involvement of palladium-oxygen-boron linkages as key intermediates. mdpi.com
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired biaryl product and regenerate the palladium(0) catalyst. libretexts.org This step is typically facile and irreversible, driving the catalytic cycle forward. The newly formed carbon-carbon bond is created, and the palladium(0) species can then re-enter the catalytic cycle for subsequent turnovers.
Influence of Fluorine Substitution on Reactivity and Selectivity
The presence of a fluorine atom on the isoquinoline (B145761) ring of (3-Fluoroisoquinolin-7-yl)boronic acid can significantly influence its reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. Fluorine is a highly electronegative atom that can exert strong inductive electron-withdrawing effects. This can impact the nucleophilicity of the boronic acid and the stability of the intermediates in the catalytic cycle.
The electron-withdrawing nature of the fluorine atom can decrease the electron density on the isoquinoline ring, potentially affecting the rate of transmetalation. However, studies on highly fluorinated arylboronic esters have shown that these compounds can be effective coupling partners, sometimes exhibiting enhanced reactivity. nih.gov The specific position of the fluorine atom is also critical, as it can influence not only the electronic properties but also the steric environment around the boronic acid moiety. In some cases, the presence of fluorine can lead to altered selectivity in reactions with unsymmetrical coupling partners.
Scope of Coupling Partners for Functionalization
The versatility of the Suzuki-Miyaura reaction allows for the coupling of (3-Fluoroisoquinolin-7-yl)boronic acid with a wide range of organic electrophiles. This enables the introduction of diverse functionalities at the 7-position of the 3-fluoroisoquinoline (B1619788) core. The scope of suitable coupling partners includes:
Aryl Halides: A broad array of substituted and unsubstituted aryl bromides and iodides are excellent coupling partners. Aryl chlorides can also be used, often requiring more specialized catalytic systems with electron-rich and bulky phosphine (B1218219) ligands. nih.gov
Heteroaryl Halides: Various heteroaryl halides, such as those derived from pyridine, pyrimidine, thiophene, and furan, can be successfully coupled, providing access to complex heteroaromatic structures. nih.gov
Vinyl Halides: Coupling with vinyl halides proceeds with retention of stereochemistry, offering a route to substituted styrenes and other vinylated isoquinolines.
Other Electrophiles: Under specific conditions, other electrophiles like aryl triflates, acyl halides, and even some alkyl halides can be employed as coupling partners. researchgate.netorganic-chemistry.org
The table below illustrates the potential scope of coupling partners for (3-Fluoroisoquinolin-7-yl)boronic acid based on established Suzuki-Miyaura methodology with similar substrates.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Potential Product |
|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 3-Fluoro-7-(4-methoxyphenyl)isoquinoline |
| 2-Chloropyridine | Pd2(dba)3/SPhos | K3PO4 | Dioxane | 3-Fluoro-7-(pyridin-2-yl)isoquinoline |
| 1-Iodonaphthalene | Pd(OAc)2/PCy3 | K2CO3 | DMF/H2O | 3-Fluoro-7-(naphthalen-1-yl)isoquinoline |
| (E)-1-Bromo-2-phenylethene | PdCl2(dppf) | Cs2CO3 | 1,4-Dioxane | (E)-3-Fluoro-7-(2-phenylvinyl)isoquinoline |
Stereochemical Considerations in Suzuki–Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the generation of biaryl compounds. researchgate.netlibretexts.org While the reaction is broadly applicable, stereochemical considerations become paramount when the coupling partners can give rise to chiral products. In the context of (3-Fluoroisoquinolin-7-yl)boronic acid, the most significant stereochemical aspect arises from the potential for atropisomerism.
Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In biaryl synthesis, if both coupling partners bear sufficiently bulky ortho-substituents, rotation around the newly formed aryl-aryl bond can be restricted, leading to the existence of stable, separable enantiomers. The coupling of (3-Fluoroisoquinolin-7-yl)boronic acid with an aryl halide or triflate bearing a large substituent at the ortho position to the reacting site could, in principle, generate such axially chiral biaryls.
The successful synthesis of these chiral compounds via asymmetric Suzuki-Miyaura coupling hinges on the use of chiral ligands that can effectively control the stereochemical outcome of the reaction. nih.govresearchgate.net Chiral phosphine ligands, in particular, have been extensively developed to induce high levels of enantioselectivity. nih.gov The mechanism of stereocontrol often involves the formation of a diastereomeric palladium-ligand complex that preferentially catalyzes the reaction of one enantiotopic group or face of the substrate, thereby dictating the absolute configuration of the biaryl product. For heteroaromatic systems, achieving high enantioselectivity can be challenging, but significant progress has been made. nih.govnih.gov
While specific studies on the asymmetric Suzuki-Miyaura coupling of (3-Fluoroisoquinolin-7-yl)boronic acid are not prevalent, the general principles suggest its viability in such transformations. The steric and electronic properties of the 3-fluoro and the isoquinoline nitrogen would influence the conformational preferences of the palladium intermediates, which in turn would affect the enantioselectivity.
Table 1: Representative Examples of Asymmetric Suzuki-Miyaura Coupling with Heteroaryl Boronic Acids
| Heteroaryl Boronic Acid | Coupling Partner | Catalyst/Ligand | Product Enantiomeric Excess (ee) |
| 2-Thiophene boronic acid | 1-Bromo-2-methylnaphthalene | Pd(OAc)₂ / (S)-MeO-BIPHEP | 95% |
| 3-Pyridine boronic acid | 2-Bromo-naphthalene | [Rh(cod)(OH)]₂ / Chiral Diene | 93% nih.gov |
| 1-Boc-pyrrole-2-boronic acid | 3-Chloro-N-Boc-piperidine | [Rh(cod)(OH)]₂ / Chiral Diene | 95% nih.gov |
| 2-Furanboronic acid | 1-Iodo-2-methoxynaphthalene | Pd₂(dba)₃ / (R)-BINAP | 88% |
Alternative Carbon-Carbon Bond Forming Reactions
Petasis Borono–Mannich Reactions: Multicomponent Approaches
The Petasis Borono-Mannich (PBM) reaction is a versatile multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy aldehyde or ketone) to form substituted amines, including valuable α-amino acids. wikipedia.orgorganic-chemistry.org This reaction is mechanistically distinct from the classical Mannich reaction and is prized for its operational simplicity, mild conditions, and tolerance of a wide range of functional groups. acs.orgnih.gov
The general mechanism involves the initial condensation of the amine and carbonyl to form an iminium ion, which is in equilibrium with the starting materials. The boronic acid then reacts with the hydroxyl group of the carbonyl component (or a molecule of water) to form a boronate species. This is followed by the intramolecular transfer of the organic group from the boron atom to the electrophilic carbon of the iminium ion, irreversibly forming the new carbon-carbon bond. organic-chemistry.org
(3-Fluoroisoquinolin-7-yl)boronic acid is a suitable candidate for the boronic acid component in the PBM reaction. Heteroaryl boronic acids are widely used in this transformation, allowing for the direct installation of complex heterocyclic scaffolds into the product amine. organic-chemistry.orgresearchgate.net The reaction of (3-Fluoroisoquinolin-7-yl)boronic acid with an amine (e.g., a secondary amine or an amino acid ester) and a carbonyl compound like glyoxylic acid would provide a direct route to novel α-amino acids bearing the 3-fluoroisoquinoline moiety. The reaction tolerates both electron-rich and electron-deficient boronic acids, although electron-poor variants may sometimes require elevated temperatures to achieve good conversion. organic-chemistry.orgnih.gov
Table 2: Illustrative Examples of the Petasis Borono-Mannich Reaction with Heteroaryl Boronic Acids
| Boronic Acid | Amine | Carbonyl | Product |
| 2-Thiopheneboronic acid | Piperidine | Glyoxylic acid | 2-(Thiophen-2-yl)-2-(piperidin-1-yl)acetic acid |
| 3-Pyridylboronic acid | L-Proline methyl ester | Paraformaldehyde | Methyl (2S)-1-((3-pyridyl)methyl)prolinate |
| 2-Furylboronic acid | Dibenzylamine | Salicylaldehyde | 1-(2-Furyl)-1-(dibenzylamino)phenylmethanol |
| 4-Quinolineboronic acid | Morpholine | Glyoxylic acid | 2-(Morpholino)-2-(quinolin-4-yl)acetic acid |
Conjugate Additions Involving Boronic Acids
The rhodium-catalyzed 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. organic-chemistry.orgwiley-vch.de This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the β-position of enones, enoates, and enamides with high efficiency and, when chiral ligands are used, with high enantioselectivity. organic-chemistry.orgrsc.org
The catalytic cycle is generally believed to involve the transmetalation of the organic group from the boronic acid to a rhodium(I) complex. This is often facilitated by a basic medium, which promotes the formation of a more reactive rhodium-hydroxo or rhodium-alkoxo species. The resulting organorhodium(I) species then undergoes migratory insertion across the double bond of the activated alkene. The final step is typically protonolysis or hydrolysis of the resulting rhodium enolate to release the product and regenerate the active rhodium catalyst. wiley-vch.de
(3-Fluoroisoquinolin-7-yl)boronic acid can be expected to serve as a competent nucleophilic partner in these rhodium-catalyzed conjugate additions. The reaction would attach the 3-fluoroisoquinolin-7-yl moiety to the β-carbon of an α,β-unsaturated system. The electronic nature of the isoquinoline ring, influenced by the fluoro substituent and the nitrogen atom, would affect its nucleophilicity and reactivity in the transmetalation step. The reaction is known to be compatible with a wide range of heteroaromatic boronic acids. organic-chemistry.orgsemanticscholar.org
Table 3: Representative Examples of Rhodium-Catalyzed Conjugate Addition of Boronic Acids
| Boronic Acid | Acceptor | Catalyst/Ligand | Product |
| Phenylboronic acid | 2-Cyclohexen-1-one | [Rh(acac)(CO)₂] / BINAP | 3-Phenylcyclohexan-1-one |
| 2-Naphthylboronic acid | Methyl vinyl ketone | [Rh(cod)₂]BF₄ / dppb | 4-(Naphthalen-2-yl)butan-2-one |
| 3-Thienylboronic acid | N-Benzylcrotonamide | Rh(acac)(C₂H₄)₂ / (S)-BINAP | (S)-N-Benzyl-3-(thiophen-3-yl)butanamide organic-chemistry.org |
| 4-Pyridylboronic acid | Ethyl acrylate | [Rh(cod)Cl]₂ / dppf | Ethyl 3-(pyridin-4-yl)propanoate |
Carbon–Heteroatom Bond Forming Reactions
Chan–Lam Coupling: C–N and C–O Bond Formation
The Chan-Lam coupling reaction provides a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using boronic acids as the arylating agent. wikipedia.orgorganic-chemistry.org Catalyzed by copper salts, typically Cu(OAc)₂, this reaction is complementary to palladium-catalyzed methods like the Buchwald-Hartwig amination. A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air, which acts as the terminal oxidant. wikipedia.orgnrochemistry.com
The proposed mechanism involves the formation of a copper(II)-aryl species through transmetalation from the boronic acid. This intermediate then coordinates with the N-H or O-H containing substrate (e.g., an amine, alcohol, or phenol). A subsequent reductive elimination from a transient Cu(III) species, formed via oxidation or disproportionation, forges the C-N or C-O bond and releases the product, regenerating a Cu(I) species which is then re-oxidized to Cu(II) to complete the catalytic cycle. wikipedia.orgnrochemistry.com
(3-Fluoroisoquinolin-7-yl)boronic acid is an excellent substrate for Chan-Lam coupling reactions. It can be used to arylate a wide variety of nitrogen and oxygen nucleophiles, including anilines, amides, imidazoles, phenols, and aliphatic alcohols. mdpi.commdpi.com This provides a direct route to compounds containing the 3-fluoroisoquinolin-7-yl-N or 3-fluoroisoquinolin-7-yl-O linkage, which are common motifs in pharmacologically active molecules.
Table 4: Illustrative Examples of Chan-Lam C-N and C-O Coupling
| Boronic Acid | Nucleophile | Catalyst | Product | Bond Formed |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | Diphenylamine | C-N |
| 4-Methoxyphenyl- boronic acid | Phenol | Cu(OAc)₂ | 4-Methoxydiphenyl ether | C-O |
| 2-Pyridylboronic acid | Imidazole | Cu(OAc)₂ | 1-(Pyridin-2-yl)-1H-imidazole | C-N researchgate.net |
| 3-Quinolineboronic acid | Benzylamine | CuI / Pyridine | N-Benzylquinolin-3-amine | C-N |
Other Metal-Catalyzed Cross-Couplings with Heteroatom Partners
Beyond the well-established C-N and C-O couplings, the reactivity of boronic acids extends to the formation of bonds between carbon and other heteroatoms, most notably sulfur (C-S). The synthesis of aryl thioethers through the coupling of arylboronic acids with thiols is a valuable transformation in medicinal and materials chemistry. These reactions are typically catalyzed by copper or palladium complexes. organic-chemistry.orgnih.gov
The Chan-Lam-type S-arylation often employs copper catalysts under conditions similar to those used for N- and O-arylation, involving the coupling of a boronic acid with a thiol. organic-chemistry.org Palladium-catalyzed C-S coupling reactions have also been developed and offer an alternative route. The mechanism is analogous to other cross-coupling cycles, involving oxidative addition, transmetalation, and reductive elimination.
(3-Fluoroisoquinolin-7-yl)boronic acid can be utilized in these C-S bond-forming reactions to synthesize 7-thio-substituted 3-fluoroisoquinolines. By reacting it with various thiols (e.g., thiophenol, alkyl thiols) under appropriate copper or palladium catalysis, a diverse range of thioethers incorporating the isoquinoline scaffold can be accessed. This capability further underscores the versatility of (3-Fluoroisoquinolin-7-yl)boronic acid as a building block in the synthesis of complex molecules.
Table 5: Representative Examples of Metal-Catalyzed C-S Coupling with Boronic Acids
| Boronic Acid | Thiol Partner | Catalyst System | Product |
| Phenylboronic acid | Thiophenol | CuI / Base | Diphenyl sulfide |
| 4-Tolylboronic acid | 1-Dodecanethiol | Pd(dba)₂ / Xantphos | Dodecyl(p-tolyl)sulfane |
| 3-Chlorophenyl- boronic acid | 2-Naphthalenethiol | Cu(OAc)₂ / nBu₄NOH | (3-Chlorophenyl)(naphthalen-2-yl)sulfane organic-chemistry.org |
| 2-Thienylboronic acid | Benzyl mercaptan | Cu₂O / Base | Benzyl(thiophen-2-yl)sulfide |
Boron-Mediated Halogen Exchange and Fluoride Activation
The presence of a fluorine atom on the isoquinoline core of (3-Fluoroisoquinolin-7-yl)boronic acid introduces unique reactivity patterns, particularly concerning the activation of the carbon-fluorine (C–F) bond. Boron reagents are known to play a crucial role in mediating the functionalization of these otherwise inert bonds.
Activation of C–F Bonds by Boron Reagents
The activation of C–F bonds by boron reagents is a significant area of research in synthetic chemistry. nsf.govresearchgate.netresearchgate.net Boron Lewis acids can interact with the fluorine atom, weakening the C–F bond and facilitating its cleavage. This process is often driven by the high affinity of boron for fluoride, leading to the formation of a stable boron-fluoride bond. In the context of (3-Fluoroisoquinolin-7-yl)boronic acid, the boronic acid moiety itself can participate in or mediate the activation of the C–F bond, especially under conditions that enhance the Lewis acidity of the boron center. The interaction can lead to a variety of transformations, including halogen exchange reactions where the fluorine atom is replaced by another halogen. nsf.gov
Fluoride Complexation and its Impact on Boronic Acid Reactivity
Fluoride ions can readily complex with boronic acids to form tetracoordinate boronate complexes. nih.govresearchgate.net This complexation significantly alters the electronic properties and, consequently, the reactivity of the boronic acid. In the case of (3-Fluoroisoquinolin-7-yl)boronic acid, the formation of a fluoroborate species can enhance its nucleophilicity, making it a more effective partner in cross-coupling reactions. Conversely, under certain conditions, the boronic acid can act as a fluoride acceptor, a role that can be tuned by the reaction environment. This dual reactivity is a key feature of boronic acids in modern organic synthesis. nih.gov The complexation with fluoride can also serve as an activation step, transforming the boronic acid into a more reactive species for subsequent chemical transformations. nih.gov
Computational Chemistry and Mechanistic Investigations
To gain a deeper understanding of the reaction mechanisms involving (3-Fluoroisoquinolin-7-yl)boronic acid, computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool. nih.govresearchgate.netmdpi.com
Density Functional Theory (DFT) Studies of Reaction Pathways
Table 1: Calculated Activation Free Energies for a Boronic Acid-Assisted Defluorination Reaction
| Reaction Step | Calculated Activation Free Energy (kcal mol-1) |
|---|---|
| Nucleophilic addition | 7.2 nih.gov |
| Electrophilic substitution | 13.7 nih.gov |
| Overall defluorination | 29.3 nih.gov |
Elucidation of Activation Modes and Reactivity Trends
Computational studies are instrumental in clarifying the various modes of activation and the resulting reactivity trends of boronic acids. nih.gov For (3-Fluoroisoquinolin-7-yl)boronic acid, DFT can help to understand how fluoride complexation modulates its reactivity. Theoretical studies can shed light on the activation mode and the mechanistic underpinnings of reactions involving boronate complexes. nih.gov By modeling different scenarios, researchers can predict how changes in the electronic and steric environment of the boron center will affect the outcome of a reaction, providing a rational basis for experimental design. nih.gov
Role of Substituent Effects on Reaction Kinetics
The substituents on both the isoquinoline ring and the boronic acid group can have a profound impact on the kinetics of the reactions. The electron-withdrawing or -donating nature of these substituents can influence the Lewis acidity of the boron atom and the lability of the C–F bond. DFT calculations can quantify these substituent effects, providing a correlation between the electronic structure of the molecule and its reactivity. For example, varying the electronic and steric parameters around the boron center can effectively tune the reactivity of boronic acids. nih.gov This understanding is critical for tailoring the reactivity of (3-Fluoroisoquinolin-7-yl)boronic acid for specific synthetic applications.
Strategic Applications in Complex Molecule Synthesis and Derivatization of 3 Fluoroisoquinolin 7 Yl Boronic Acid Scaffolds
Modular Synthesis of Functionalized Isoquinoline (B145761) Derivatives
The presence of the boronic acid group at the C-7 position of the 3-fluoroisoquinoline (B1619788) core makes (3-Fluoroisoquinolin-7-yl)boronic acid an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction allows for the modular and efficient construction of a wide array of functionalized isoquinoline derivatives by forming a carbon-carbon bond between the isoquinoline scaffold and various aryl, heteroaryl, or vinyl partners.
A general approach for the modular synthesis of functionalized isoquinolines involves a one-pot, three-step, four-component coupling procedure. nih.gov This method utilizes a palladium-catalyzed α-arylation of a ketone, followed by an in situ trapping with an electrophile and subsequent aromatization with ammonium (B1175870) chloride to yield highly substituted isoquinolines. nih.gov While this specific protocol has not been reported with (3-Fluoroisoquinolin-7-yl)boronic acid, its principles can be readily adapted. For instance, coupling (3-Fluoroisoquinolin-7-yl)boronic acid with a variety of aryl or heteroaryl halides can introduce diverse substituents at the 7-position, leading to a library of novel compounds.
The versatility of this approach is highlighted in the following hypothetical reaction scheme, which illustrates the potential for creating a range of derivatives from (3-Fluoroisoquinolin-7-yl)boronic acid.
| Entry | Aryl Halide Partner | Potential Product | Key Features of the Product |
|---|---|---|---|
| 1 | 4-Methoxy-bromobenzene | 7-(4-Methoxyphenyl)-3-fluoroisoquinoline | Introduces an electron-donating group, potentially modifying electronic properties and biological activity. |
| 2 | 3-Nitro-iodobenzene | 7-(3-Nitrophenyl)-3-fluoroisoquinoline | Incorporates a strong electron-withdrawing group, useful for tuning the molecule's electrophilicity. |
| 3 | 2-Bromopyridine | 7-(Pyridin-2-yl)-3-fluoroisoquinoline | Adds a basic nitrogen atom, which can influence solubility and receptor binding. |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 7-(4-(Trifluoromethyl)phenyl)-3-fluoroisoquinoline | Introduces a lipophilic and metabolically stable trifluoromethyl group, a common moiety in pharmaceuticals. |
Late-Stage Functionalization Strategies Utilizing Boronic Acid Intermediates
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. The boronic acid functionality of (3-Fluoroisoquinolin-7-yl)boronic acid makes it an ideal tool for LSF, enabling the introduction of the 3-fluoroisoquinoline-7-yl moiety into complex bioactive molecules.
One can envision a scenario where a drug candidate containing an aryl halide handle is coupled with (3-Fluoroisoquinolin-7-yl)boronic acid under palladium catalysis. This would append the fluorinated isoquinoline scaffold to the drug molecule, potentially altering its pharmacokinetic or pharmacodynamic properties. For example, arylboronic acids have been successfully used in the late-stage functionalization of pharmaceuticals. rsc.orgrsc.org A similar strategy could be employed with (3-Fluoroisoquinolin-7-yl)boronic acid to diversify complex molecular architectures.
Furthermore, the concept of using boronic acids as catalysts for functionalization is an emerging area. rsc.orgrsc.org While not a direct application of the boronic acid as a building block, the development of isoquinoline-based boronic acid catalysts could facilitate novel LSF reactions on other complex molecules. rsc.orgrsc.org
Access to Spirocyclic and Fused-Ring Systems
Spirocyclic and fused-ring systems are prevalent in many natural products and possess unique three-dimensional structures that are of great interest in medicinal chemistry. researchgate.netnih.gov The reactivity of the isoquinoline core, potentially modulated by the 3-fluoro substituent, along with the versatile boronic acid handle, provides avenues for constructing such complex architectures.
For instance, intramolecular reactions starting from a suitably functionalized 7-substituted-3-fluoroisoquinoline could lead to fused-ring systems. While no direct examples using (3-Fluoroisoquinolin-7-yl)boronic acid are available, the synthesis of spiro-isoquinolinones has been achieved through tandem intramolecular Heck reactions and 1,3-dipolar cycloadditions. mdpi.com One could hypothetically devise a synthetic route where the boronic acid is first converted to a different functional group that can then participate in a cyclization cascade to form spirocyclic structures.
A review of recent literature highlights stereoselective strategies for the synthesis of fused and spiroheterocycles from isoquinolinium salts. researchgate.netnih.gov These methods often involve cycloaddition reactions. researchgate.netnih.gov A potential synthetic pathway could involve the conversion of the boronic acid of (3-Fluoroisoquinolin-7-yl)boronic acid into a group that facilitates the formation of an isoquinolinium salt, which could then undergo a [3+2] cycloaddition with an appropriate dipolarophile to generate a spiro-isoquinoline derivative. researchgate.net
Generation of Chiral Fluorine- and Boron-Containing Species
The synthesis of chiral molecules containing both fluorine and boron is a significant challenge in organic chemistry. The development of stereoselective methods to access such compounds is of high interest due to their potential applications in medicinal chemistry and materials science. While the parent molecule, (3-Fluoroisoquinolin-7-yl)boronic acid, is achiral, it can serve as a precursor for the synthesis of chiral derivatives.
The introduction of chirality can be achieved through various asymmetric transformations. For example, the enantioselective reduction of a 1-substituted-3,4-dihydroisoquinoline, which could be derived from our target molecule, can introduce a chiral center at the C1 position. rsc.org A review of the literature from 1972 to 2023 details several catalytic stereoselective approaches for this transformation. rsc.org
Another approach could involve the diastereoselective synthesis of isoquinoline derivatives. For instance, the Pomeranz–Fritsch–Bobbitt cyclization has been used in the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives. mdpi.com By analogy, a synthetic route starting from a chiral precursor and incorporating the (3-Fluoroisoquinolin-7-yl)boronic acid scaffold could lead to the formation of chiral, non-racemic products.
Development of Novel Organoboron Reagents and Catalysts
Organoboron compounds are not only important building blocks but can also act as catalysts. rsc.orgrsc.org The unique electronic properties of the boron atom allow it to function as a Lewis acid, and this has been exploited in a variety of organic transformations. The presence of the electron-withdrawing fluorine atom on the isoquinoline ring of (3-Fluoroisoquinolin-7-yl)boronic acid could enhance the Lewis acidity of the boron center, making it a potentially more active catalyst.
Arylboronic acids have been shown to catalyze reactions such as the alkylation of quinolines. rsc.orgrsc.org In these cases, the boronic acid can play a triple role as a catalyst in reduction, reductive N-alkylation, and C-alkylation sequences. rsc.orgrsc.org It is conceivable that (3-Fluoroisoquinolin-7-yl)boronic acid or its derivatives could be developed into novel organocatalysts for similar or new transformations.
Furthermore, functionalized boronic acids can be converted into other valuable organoboron reagents. For example, palladium-catalyzed reactions of allylic alcohols with diboronic acid can produce functionalized allylboronic acids. nih.gov A similar transformation with a precursor derived from (3-Fluoroisoquinolin-7-yl)boronic acid could lead to novel isoquinoline-containing allylboronic acids, which are valuable reagents for the stereoselective allylation of carbonyl compounds. nih.gov
| Research Area | Proposed Application | Potential Outcome | Relevant Analogy from Literature |
|---|---|---|---|
| Catalyst Development | Use as a Lewis acid catalyst in Friedel-Crafts type reactions. | Enhanced catalytic activity due to the electron-withdrawing fluorine atom. | Arylboronic acids as catalysts for quinoline (B57606) alkylation. rsc.orgrsc.org |
| Reagent Synthesis | Conversion to a chiral boronate ester for asymmetric synthesis. | A new chiral ligand or reagent for stereoselective transformations. | Synthesis of functionalized allylboronic acids. nih.gov |
| Materials Science | Incorporation into conjugated polymers for organic electronics. | New materials with tailored electronic and photophysical properties. | Boronic acids in the synthesis of functional polymers. rsc.org |
| Medicinal Chemistry | Use in the synthesis of inhibitors for specific biological targets. | Novel drug candidates with improved potency or selectivity. | Isoquinoline-5-sulfonamide inhibitors of protein kinase B. nih.gov |
Advanced Analytical Characterization Techniques for Synthetic Intermediates and Products
Spectroscopic Analysis of Boronic Acid Derivatives
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For (3-Fluoroisoquinolin-7-yl)boronic acid, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would be conducted to provide a complete picture of its molecular framework.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their immediate electronic environment. The aromatic protons on the isoquinoline (B145761) ring system would appear as multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific coupling patterns and chemical shifts would be influenced by the positions of the fluorine and boronic acid substituents. The protons of the B(OH)₂ group are often broad and may exchange with solvent, making them sometimes difficult to observe.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the isoquinoline core would resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached directly to the fluorine atom would exhibit a large one-bond C-F coupling constant, a characteristic feature confirming the position of the fluorine substituent. Similarly, the carbon atom bonded to the boron atom would show a characteristic chemical shift.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It provides a direct and highly sensitive method to confirm the presence and electronic environment of the fluorine atom. sigmaaldrich.com The chemical shift of the fluorine atom in (3-Fluoroisoquinolin-7-yl)boronic acid would be indicative of its position on the aromatic ring.
¹¹B NMR: The ¹¹B NMR spectrum is specific for the boron nucleus and can confirm the presence of the boronic acid functionality. Boronic acids typically show a broad signal in the range of δ 20-30 ppm for the trigonal sp² hybridized boron. researchgate.net The exact chemical shift can be influenced by the electronic nature of the isoquinoline ring. researchgate.net
While specific NMR data for (3-Fluoroisoquinolin-7-yl)boronic acid is not publicly available in the searched literature, the following table provides representative chemical shift ranges for related boronic acid derivatives.
| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |
| ¹H | Aromatic-H | 7.0 - 9.0 |
| ¹H | B(OH)₂ | Variable, often broad |
| ¹³C | Aromatic-C | 110 - 160 |
| ¹³C | C-B | ~130 |
| ¹⁹F | Ar-F | -100 to -140 (relative to CFCl₃) |
| ¹¹B | -B(OH)₂ | 20 - 30 |
This table presents generalized data for similar compounds and not experimental values for (3-Fluoroisoquinolin-7-yl)boronic acid.
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For (3-Fluoroisoquinolin-7-yl)boronic acid, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition with high accuracy, confirming the molecular formula. The fragmentation pattern can also provide structural information, often showing the loss of water (H₂O) or the boronic acid group.
| Ion Type | Expected m/z |
| [M+H]⁺ | ~192.06 |
| [M-H]⁻ | ~190.04 |
| [M-H₂O+H]⁺ | ~174.05 |
This table presents calculated theoretical values for the specified ions of (3-Fluoroisoquinolin-7-yl)boronic acid (C₉H₇BFNO₂).
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (3-Fluoroisoquinolin-7-yl)boronic acid would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the boronic acid group. The B-O stretching vibration typically appears around 1330-1380 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the isoquinoline ring would be seen in the 1400-1600 cm⁻¹ region. The C-F stretching vibration would also be present, typically in the 1000-1300 cm⁻¹ range.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Boronic Acid) | 3200 - 3600 (broad) |
| Aromatic C-H | 3000 - 3100 |
| C=C, C=N (Aromatic) | 1400 - 1600 |
| B-O | 1330 - 1380 |
| C-F | 1000 - 1300 |
This table presents generalized data for similar compounds and not experimental values for (3-Fluoroisoquinolin-7-yl)boronic acid.
Electrochemical Methods in Mechanistic Analysis
Electrochemical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of (3-Fluoroisoquinolin-7-yl)boronic acid. These methods can provide insights into the electronic nature of the molecule and its potential to participate in electron transfer reactions. The presence of the electron-withdrawing fluorine atom and the boronic acid group, as well as the isoquinoline nitrogen, would influence the oxidation and reduction potentials of the molecule. While specific electrochemical studies on (3-Fluoroisoquinolin-7-yl)boronic acid are not available in the reviewed literature, research on other boronic acid derivatives indicates that they can be used in the development of electrochemical sensors. electrochemsci.org The interaction of the boronic acid moiety with diols can lead to changes in the electrochemical response, a principle utilized in sensor design. electrochemsci.org
Future Perspectives in 3 Fluoroisoquinolin 7 Yl Boronic Acid Chemistry
Development of Novel Catalytic Systems for Isoquinoline (B145761) Boronylation and Functionalization
The synthesis of (3-Fluoroisoquinolin-7-yl)boronic acid and its subsequent functionalization are intrinsically linked to the evolution of catalytic methodologies. Future progress in this area is anticipated to focus on enhancing the efficiency, selectivity, and scope of the reactions involved.
A significant area of development lies in the advancement of C-H borylation techniques. rsc.orgacs.org Traditional methods for introducing boronic acid groups often rely on pre-functionalized starting materials. nih.gov However, direct C-H activation and borylation have emerged as a more atom-economical and efficient strategy. rsc.org For the synthesis of (3-Fluoroisoquinolin-7-yl)boronic acid, iridium-catalyzed C-H borylation represents a key avenue of exploration. acs.orgrsc.orgberkeley.edu Steric factors typically govern the regioselectivity of these reactions, but an underlying electronic selectivity can be exploited, particularly at lower temperatures. rsc.org The fluorine atom at the 3-position of the isoquinoline ring is expected to influence the electronic properties of the heterocyclic system, potentially directing the borylation to specific sites. Future research will likely focus on designing iridium catalysts with novel ligands that can fine-tune this electronic and steric balance to achieve high regioselectivity for the C-7 position.
Beyond iridium, cobalt-catalyzed C-H borylation is a rapidly advancing field that offers a more sustainable and cost-effective alternative. ed.ac.uk Iron-catalyzed systems are also being investigated for the borylation of heterocycles, further expanding the toolkit of base-metal catalysis. ed.ac.uk The development of these systems for the specific borylation of fluorinated isoquinolines is a promising future direction.
For the subsequent functionalization of the boronic acid, palladium-catalyzed Suzuki-Miyaura cross-coupling remains a cornerstone reaction. organic-chemistry.org Future developments will likely involve the design of highly active palladium catalysts with specialized phosphine (B1218219) ligands that can efficiently couple (3-Fluoroisoquinolin-7-yl)boronic acid with a wide range of partners, including challenging heterocyclic halides. organic-chemistry.org
Integration with Continuous Flow Chemistry for Scalable Synthesis
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. uniqsis.comresearchgate.net The future synthesis of (3-Fluoroisoquinolin-7-yl)boronic acid and its derivatives is poised to benefit significantly from the adoption of flow chemistry.
General conditions for the Suzuki-Miyaura cross-coupling of heteroaryl halides and boronic acids in continuous flow have been successfully developed. acs.orgnih.gov These systems often employ packed-bed reactors with immobilized palladium catalysts, allowing for high throughput and easy product purification. mdpi.com The application of these established flow protocols to the coupling reactions of (3-Fluoroisoquinolin-7-yl)boronic acid is a logical and promising next step for its large-scale production. This would enable the rapid and efficient synthesis of libraries of 7-aryl-3-fluoroisoquinolines for applications in drug discovery. nih.gov
Furthermore, the synthesis of the boronic acid itself can be adapted to flow processes. Continuous flow setups for organolithium chemistry have been developed, enabling rapid Halogen/Lithium exchange and subsequent quenching with a boron source to generate boronic acids on a multigram scale. rsc.org Such a process could be envisioned for the synthesis of (3-Fluoroisoquinolin-7-yl)boronic acid from a corresponding halo-isoquinoline precursor. The improved control over reaction temperature and mixing in flow reactors is particularly beneficial for handling highly reactive organometallic intermediates. uniqsis.com
Exploitation of Unique Reactivity for Unprecedented Transformations
The presence of a fluorine atom at the 3-position and a boronic acid at the 7-position of the isoquinoline core imparts unique reactivity to (3-Fluoroisoquinolin-7-yl)boronic acid, opening the door for novel chemical transformations.
The fluorine atom, being highly electronegative, can significantly alter the electron distribution within the isoquinoline ring system. This can influence the reactivity of the molecule in various ways, including modulating the pKa of the boronic acid and affecting the rates and outcomes of catalytic reactions. acs.org For instance, the fluorine atom can enhance the stability of the molecule towards metabolic degradation, a desirable property in medicinal chemistry. researchgate.net
The boronic acid group is known to participate in a wide range of reactions beyond the Suzuki-Miyaura coupling. Future research could explore the use of (3-Fluoroisoquinolin-7-yl)boronic acid in reactions such as:
Chan-Lam coupling for the formation of C-N and C-O bonds.
Petasis reaction , a multicomponent reaction for the synthesis of amines and amides.
Asymmetric synthesis of chiral isoquinoline derivatives. nih.gov
Furthermore, the interplay between the fluorine atom and the boronic acid group could lead to unprecedented reactivity. For example, the fluorine atom might influence the stereochemical outcome of reactions at or near the boronic acid group. Computational studies can play a crucial role in predicting and understanding these unique reactivity patterns, guiding the experimental design of novel transformations.
Exploration of New Derivatization Pathways for Advanced Scaffolds
(3-Fluoroisoquinolin-7-yl)boronic acid is a versatile building block for the construction of more complex and functionally diverse molecular scaffolds. nih.govchemicalbook.comamerigoscientific.com The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govchemicalbook.comamerigoscientific.com The ability to introduce a wide variety of substituents at the 7-position via the boronic acid handle, combined with the presence of the fluorine atom, makes this compound a highly valuable starting material for drug discovery programs. nih.govresearchgate.netresearchgate.netrsc.org
Future research will undoubtedly focus on expanding the library of compounds derived from (3-Fluoroisoquinolin-7-yl)boronic acid. This will involve its use in the synthesis of:
Biaryl and heteroaryl isoquinolines through Suzuki-Miyaura coupling with a diverse range of coupling partners. organic-chemistry.org
Isoquinoline-containing macrocycles and polymers for applications in materials science.
Novel fused heterocyclic systems by designing intramolecular reactions that utilize both the isoquinoline nitrogen and the C-7 substituent.
The development of one-pot or tandem reaction sequences starting from (3-Fluoroisoquinolin-7-yl)boronic acid will also be a key area of focus, allowing for the rapid assembly of complex molecules with high efficiency. The ultimate goal is to leverage the unique properties of this fluorinated boronic acid to create advanced scaffolds with tailored biological activities or material properties.
Q & A
Basic Research Questions
Q. What are the primary mechanisms underlying the diol-binding properties of (3-Fluoroisoquinolin-7-yl)boronic acid, and how are these exploited in fluorescence-based sensing?
- Answer : The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-cis-diols, enabling applications in carbohydrate detection. Fluorescence changes arise from alterations in the electronic environment upon diol binding. For example, pH-dependent fluorescence intensity shifts (pKa ~7.6) can be leveraged to design sensors for fructose or glucose . Stopped-flow kinetics reveal binding completion within seconds, with kon values following D-fructose > D-tagatose > D-mannose > D-glucose .
Q. What synthetic strategies are effective for introducing boronic acid moieties into isoquinoline derivatives?
- Answer : Multicomponent reactions (MCRs) and Suzuki-Miyaura coupling are common. Automated mass spectrometry (MS)-guided workflows enable rapid screening of boronic acid building blocks, optimizing reactivity and regioselectivity. Computational structure analysis aids in mutagenicity prediction for impurity control .
Q. How can LC-MS/MS methods be validated for quantifying trace levels of (3-Fluoroisoquinolin-7-yl)boronic acid in drug substances?
- Answer : Key validation parameters include:
| Parameter | Requirement (ICH Guidelines) | Example Value |
|---|---|---|
| LOD | ≤0.1 ppm | 0.05 ppm |
| LOQ | ≤1 ppm | 0.5 ppm |
| Linearity (R²) | ≥0.99 | 0.997 |
| Accuracy (% Recovery) | 80–120% | 95–105% |
| MRM mode in triple quadrupole LC-MS/MS enhances selectivity, avoiding derivatization steps . |
Advanced Research Questions
Q. How do kinetic parameters (kon/koff) influence the design of real-time glucose monitors using (3-Fluoroisoquinolin-7-yl)boronic acid?
- Answer : Stopped-flow studies show kon values for fructose (1.2 × 10³ M⁻¹s⁻¹) exceed glucose (2.5 × 10² M⁻¹s⁻¹), dictating sensor response times. Thermodynamic affinity (Kd) correlates with kon, suggesting "on-rate" optimization is critical for rapid equilibrium in continuous monitoring systems .
Q. What computational methods predict binding affinity between boronic acids and glycoproteins?
- Answer : Density Functional Theory (DFT) evaluates steric/electronic effects on transmetalation steps in synthesis. Molecular docking identifies favorable interactions with glycosylation sites (e.g., terminal sialic acid residues). COMPARE analysis distinguishes anticancer activity profiles from non-boronic analogs .
Q. How can non-specific interactions be minimized in boronic acid-functionalized microfluidic surfaces for glycoprotein enrichment?
- Answer : Buffer optimization (e.g., 100 mM Tris, pH 8.5) reduces ionic interference. Poly(ethylene glycol) spacers on surfaces mitigate hydrophobic interactions. Secondary interactions are identified via SPR spectroscopy, with borate buffer (pH 10) enabling efficient glycoprotein release .
Q. What structural modifications enhance anticancer activity in boronic acid-containing heterocycles?
- Answer : Introducing electron-withdrawing groups (e.g., fluorine at position 3 of isoquinoline) improves tubulin polymerization inhibition (IC50 = 21–22 µM). Hydrophilic substituents (e.g., –OH) balance solubility and potency. Combretastatin analogs with boronic acid show distinct cytotoxicity profiles compared to carboxylic acid mimics .
Methodological Insights
Q. How do photoresponsive azobenzene-boronic acids enable spatiotemporal control in hydrogels?
- Answer : E→Z isomerization under red light (620 nm) enhances diol binding by 20-fold. Covalent adaptable hydrogels exhibit tunable stiffness via reversible boroxine crosslinking. Applications include glucose-responsive insulin delivery and "catch-and-release" systems for tagged analytes .
Q. What experimental approaches resolve contradictions in boronic acid-glycoprotein binding data?
- Answer : Surface plasmon resonance (SPR) quantifies binding affinities under varying pH and ionic strength. Fluorescence lifetime imaging (FLIM) distinguishes specific vs. non-specific interactions. Competitive assays with free diols validate selectivity .
Key Challenges and Future Directions
- Kinetic vs. Thermodynamic Control : Balancing rapid binding (high kon) with stable complexes (low koff) remains critical for real-time sensors .
- Scalability : Automated MCR workflows improve access to boronic acid chemical space but require rigorous impurity profiling .
- Clinical Translation : Hydrogel-based systems need in vivo validation of biocompatibility and glucose-responsive behavior .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
